Procyclidine hydrochloride

Catalog No.
S540232
CAS No.
1508-76-5
M.F
C19H30ClNO
M. Wt
323.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procyclidine hydrochloride

CAS Number

1508-76-5

Product Name

Procyclidine hydrochloride

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H

InChI Key

ZFSPFXJSEHCTTR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Procyclidine Hydrochloride; Procyclidine HCl; Tricyclamol hydrochloride; (-)-Tricyclamol iodide; C19H29NO.HCl; Procyclidine Hydrochloride; Rosemont Brand of Procyclidine Hydrochloride; Tricyclamol; Wellcome Brand of Procyclidine Hydrochloride;

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

The exact mass of the compound Procyclidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Procyclidine hydrochloride is a synthetic tertiary amine antimuscarinic agent widely utilized in neurological research and pharmaceutical development. Characterized by a pKa of 9.45 and a LogP of approximately 4.13, it readily crosses the blood-brain barrier to exert central anticholinergic effects [1]. Procuring the hydrochloride salt form is critical for laboratory and industrial workflows, as it provides the necessary aqueous solubility for formulation, unlike the highly lipophilic free base [2]. Its primary procurement value lies in its favorable pharmacokinetic profile, offering high bioavailability and predictable systemic exposure for in vivo modeling of extrapyramidal symptoms and muscarinic antagonism [3].

Substituting procyclidine hydrochloride with closely related in-class muscarinic antagonists, such as trihexyphenidyl or biperiden, fundamentally alters experimental pharmacokinetics and receptor saturation dynamics[1]. While these compounds share a mechanism of action, biperiden suffers from extensive first-pass metabolism resulting in low oral bioavailability, which introduces significant inter-subject variability in systemic exposure [2]. Furthermore, trihexyphenidyl exhibits a much higher receptor binding affinity, which narrows the dose-titration window and can precipitate severe anticholinergic toxicity at lower doses [3]. Attempting to use the procyclidine free base instead of the hydrochloride salt severely limits processability, as the free base requires organic co-solvents that can confound biological assays and complicate controlled-release formulations .

Aqueous Solubility and Formulation Processability

The selection of the hydrochloride salt of procyclidine over its free base is primarily driven by its enhanced processability in aqueous environments. Procyclidine hydrochloride demonstrates a water solubility of approximately 30 mg/mL, whereas the free base is practically insoluble in water due to its high lipophilicity [1]. This quantitative advantage allows researchers and formulators to prepare stable aqueous dosing vehicles and buffer solutions without relying on harsh organic co-solvents that could interfere with downstream biological assays [2].

Evidence DimensionAqueous Solubility
Target Compound Data~30 mg/mL (Procyclidine hydrochloride)
Comparator Or BaselinePractically insoluble (Procyclidine free base)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the HCl salt
ConditionsAqueous media, pH 5.0-6.5

Enables the direct preparation of aqueous dosing vehicles and controlled-release matrices without confounding organic co-solvents.

Systemic Exposure and Absolute Bioavailability

When selecting an antimuscarinic agent for in vivo models, predictable systemic exposure is critical. Procyclidine hydrochloride exhibits an absolute oral bioavailability of approximately 75%, significantly outperforming the in-class comparator biperiden, which demonstrates an absolute bioavailability of only 33% due to extensive first-pass metabolism [1]. This high bioavailability ensures that oral administration yields consistent and reproducible plasma levels, minimizing inter-subject variability in pharmacological studies [2].

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data~75%
Comparator Or Baseline~33% (Biperiden)
Quantified Difference42% higher absolute bioavailability
ConditionsOral administration in pharmacokinetic models

High and predictable bioavailability ensures reproducible systemic exposure, reducing data variance in in vivo behavioral and motor-function assays.

Peak Plasma Concentration (Cmax) Efficiency

Procyclidine hydrochloride demonstrates exceptional dosing efficiency compared to standard benchmarks like trihexyphenidyl. Following a 10 mg oral dose, procyclidine achieves a maximum plasma concentration (Cmax) of approximately 113 ng/mL [1]. In stark contrast, an equivalent 10 mg dose of trihexyphenidyl yields a Cmax of only 7 ng/mL (7 µg/L) [2]. This rapid and high systemic saturation makes procyclidine uniquely suited for experimental protocols requiring swift onset of central anticholinergic effects.

Evidence DimensionMaximum Plasma Concentration (Cmax)
Target Compound Data~113 ng/mL
Comparator Or Baseline~7 ng/mL (Trihexyphenidyl)
Quantified Difference>16-fold higher peak plasma concentration at equivalent doses
Conditions10 mg oral dose

Achieves rapid and robust systemic saturation, making it highly efficient for studies requiring swift and measurable central nervous system penetration.

Muscarinic Receptor Binding and Titration Window

Procyclidine hydrochloride offers a distinct receptor binding profile that is advantageous for controlled dose-response studies. It exhibits a muscarinic receptor affinity (Ki) of approximately 70 to 98 nM, making it a weaker antagonist compared to trihexyphenidyl (Ki ~26-31 nM) and biperiden (Ki ~9.6 nM)[1]. This lower binding affinity provides a wider therapeutic and experimental window, allowing researchers to titrate doses more precisely in behavioral assays without immediately triggering severe, confounding anticholinergic toxicity [2].

Evidence DimensionMuscarinic Receptor Affinity (Ki)
Target Compound Data~70 - 98 nM
Comparator Or Baseline~9.6 nM (Biperiden) and ~31 nM (Trihexyphenidyl)
Quantified Difference~3 to 10-fold lower receptor affinity
ConditionsIn vitro muscarinic receptor binding assays (rat brain/striatum)

Provides a wider experimental window for dose titration, preventing immediate severe toxicity during in vivo behavioral evaluations.

In Vivo Models of Extrapyramidal Symptoms

Due to its high absolute bioavailability (75%) and predictable pharmacokinetics, procyclidine hydrochloride is the preferred muscarinic antagonist for inducing or reversing extrapyramidal motor deficits in rodent models, ensuring reproducible inter-subject data compared to highly variable alternatives like biperiden [1].

Controlled-Release Formulation Development

The compound's moderate aqueous solubility (~30 mg/mL) and stable hydrochloride salt form make it an ideal active pharmaceutical ingredient (API) for developing and validating sustained-release microspheres and ion-exchange matrix systems without the need for complex organic solvent processing [2].

Dose-Response Behavioral Assays

Leveraging its lower muscarinic receptor affinity (Ki ~70-98 nM) compared to trihexyphenidyl, procyclidine hydrochloride is optimally suited for behavioral studies requiring precise dose titration without the rapid onset of severe anticholinergic toxicity, allowing for clearer observation of motor function changes [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

323.2015923 Da

Monoisotopic Mass

323.2015923 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CQC932Z7YW

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Procyclidine Hydrochloride is the hydrochloride salt form of procyclidine, with anticholinergic properties. Procyclidine hydrochloride competitively binds to striatal cholinergic receptors, thereby diminishing acetylcholine activity and ultimately reducing the frequency and severity of akinesia, rigidity, and tremor associated with uncontrollable body movements. In addition, this agent may block the re-uptake of dopamine by nerve terminals, thereby increasing dopamine activity.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

1508-76-5

Wikipedia

Procyclidine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Campbell MJ, Demetriou B, Jones R. Assay of procyclidine hydrochloride,
2: Camerman N, Camerman A. The stereochemical basis of anticonvulsant drug
3: RENZI AA, MILCH LJ. Effectiveness of procyclidine hydrochloride (kemadrin) and
4: ZIER A, DOSHAY LJ. Procyclidine hydrochloride (kemadrin) treatment of
5: Schjelderup L, Harbitz O, Groth P, Aasen AJ. Syntheses of
6: Meier V. [Poisoning with procyclidine hydrochloride (Kemadrin)]. Schweiz
7: Vas CJ, Exley KA, Parsonage MJ. Activation of the EEG by procyclidine
8: Vas CJ, Exley KA, Parsonage MJ. EEG activation by procyclidine hydrochloride
9: GROSS H, LANGNER E. [Prophylaxis and therapy of a drug-related Parkinson

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